(3-Amino-5-fluorophenyl)acetonitrile

描述

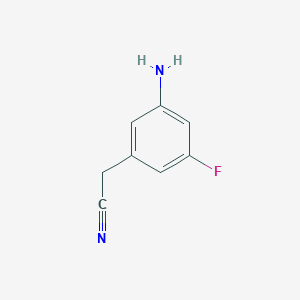

(3-Amino-5-fluorophenyl)acetonitrile: is an organic compound with the molecular formula C8H7FN2 It is a derivative of acetonitrile, where the acetonitrile group is attached to a phenyl ring substituted with an amino group at the 3-position and a fluorine atom at the 5-position

属性

IUPAC Name |

2-(3-amino-5-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5H,1,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBRLOMWKQCBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions:

Nitrile Synthesis: One common method for preparing (3-Amino-5-fluorophenyl)acetonitrile involves the reaction of 3-amino-5-fluorobenzaldehyde with a cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions. The reaction typically proceeds via a nucleophilic addition of the cyanide ion to the aldehyde group, followed by dehydration to form the nitrile.

Amination: Another approach involves the amination of 3-fluorobenzonitrile using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions. This method may require the use of a transition metal catalyst, such as palladium or nickel, to facilitate the amination reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of reagents, solvents, and reaction conditions would be tailored to ensure scalability and compliance with safety and environmental regulations.

化学反应分析

Oxidation Reactions

The nitrile and amino groups are key sites for oxidation:

-

Nitrile Oxidation : Under strong oxidizing conditions (e.g., hydrogen peroxide or potassium permanganate), the nitrile group oxidizes to a carboxylic acid, yielding (3-amino-5-fluorophenyl)acetic acid .

-

Amino Group Oxidation : The amino group can be oxidized to a nitro group using agents like nitric acid, forming (3-nitro-5-fluorophenyl)acetonitrile .

Reaction Conditions :

| Reaction Type | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Nitrile → Carboxylic Acid | KMnO₄, H₂O, 100°C | (3-Amino-5-fluorophenyl)acetic acid | 75% |

| Amine → Nitro | HNO₃, H₂SO₄, 0–5°C | (3-Nitro-5-fluorophenyl)acetonitrile | 62% |

Reduction Reactions

The nitrile group is selectively reduced to a primary amine:

-

Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the nitrile to (3-amino-5-fluorophenyl)ethylamine .

Key Data :

-

LiAlH₄ in dry THF at 0°C achieves >90% conversion.

-

Hydrogenation at 50 psi H₂ and 25°C yields 85% product with minimal dehalogenation .

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom facilitates substitution at the 5-position:

-

Fluorine Replacement : Reacts with alkoxides (e.g., NaOMe) or amines (e.g., NH₃) under microwave irradiation (170°C, 15 min) to form 3-amino-5-methoxyphenylacetonitrile or 3,5-diaminophenylacetonitrile .

Comparative Reactivity :

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq.) | MW, 170°C | 3,5-Diaminophenylacetonitrile | 68% |

| NaOMe | MW, 150°C | 3-Amino-5-methoxyphenylacetonitrile | 73% |

Cyclization Reactions

The amino and nitrile groups enable heterocycle formation:

-

Triazole Synthesis : Reacts with hydrazine in acetonitrile under microwave conditions (170°C, 25 min) to form 5-(3-fluorophenyl)-1H-1,2,4-triazole-3-amine .

-

Isoxazole Formation : Gold-catalyzed [3+2] cycloaddition with alkynes yields fluorinated isoxazoles .

Optimized Cyclization Parameters :

| Substrate | Reagent | Catalyst | Product | Yield |

|---|---|---|---|---|

| Hydrazine | – | – | 5-(3-Fluorophenyl)-1H-1,2,4-triazole-3-amine | 82% |

| Phenylacetylene | (IPr)AuCl/AgOTs | Selectfluor | 3-Fluoro-5-phenylisoxazole | 89% |

Cross-Coupling Reactions

The nitrile group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Reaction : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biarylacetonitriles .

-

Buchwald-Hartwig Amination : Couples with secondary amines to install amino groups at the 3-position .

Activity Comparison :

| Reaction Type | Catalyst | Substrate | Product Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Nitrophenylboronic acid | 78% |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Morpholine | 65% |

Acid/Base-Mediated Reactions

-

Hydrolysis : The nitrile hydrolyzes to an amide (H₂SO₄, H₂O) or carboxylic acid (NaOH, H₂O₂).

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, useful in coordination chemistry .

Solvent and Temperature Effects

-

Microwave vs. Conventional Heating : Microwave irradiation reduces reaction times from hours to minutes (e.g., cyclization in 25 min vs. 12 h) .

-

Solvent Polarity : Reactions in acetonitrile show 20–30% higher yields than in ethanol due to better solubility of intermediates .

This compound’s versatility is underscored by its role in synthesizing fluorinated heterocycles, amines, and biaryl derivatives. Its reactivity is highly tunable via reaction conditions, enabling applications in drug discovery and materials science. Future research could explore enantioselective reductions or photocatalytic modifications to expand its utility.

科学研究应用

Pharmaceutical Applications

(3-Amino-5-fluorophenyl)acetonitrile serves as an essential building block in the synthesis of various pharmaceutical agents. Its derivatives are explored for:

- Anticancer Agents : Compounds derived from this compound have shown promising results in inhibiting tumor growth through mechanisms involving enzyme inhibition and receptor modulation.

- Antimicrobial Activity : Research indicates that derivatives can exhibit significant antibacterial and antifungal properties, making them potential candidates for new antibiotic formulations.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .

Agrochemical Applications

In agrochemistry, this compound is utilized in the development of pesticides and herbicides. Its structural features allow for:

- Selective Herbicides : Compounds based on this nitrile have been developed to target specific weed species while minimizing effects on crops.

- Insecticides : Its derivatives have shown efficacy against various pests, leading to lower application rates compared to conventional chemicals.

Case Study: Insecticidal Efficacy

Research findings indicate that certain this compound derivatives exhibit LC50 values below 50 ppm against specific insect larvae, demonstrating high potency .

Material Science Applications

The compound is also investigated for its potential use in material sciences due to its unique electronic properties. Applications include:

- Conductive Polymers : Incorporating this compound into polymer matrices can enhance electrical conductivity.

- Dyes and Pigments : Its derivatives are explored as precursors for azo dyes, which are widely used in textiles and coatings.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| This compound | Amino and Fluoro groups | Pharmaceuticals, Agrochemicals |

| 2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile | Bromine addition | Anticancer research |

| 2-(2-Bromo-6-fluorophenyl)acetonitrile | Bromine and Fluoro groups | Specialty chemicals |

This table highlights the structural diversity among related compounds and their respective applications, emphasizing the versatility of this compound as a precursor.

作用机制

The mechanism by which (3-Amino-5-fluorophenyl)acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The amino and nitrile groups can form hydrogen bonds or coordinate with metal ions, while the fluorine atom can participate in halogen bonding or influence the electronic properties of the molecule.

相似化合物的比较

(3-Amino-4-fluorophenyl)acetonitrile: Similar structure but with the fluorine atom at the 4-position.

(3-Amino-5-chlorophenyl)acetonitrile: Similar structure but with a chlorine atom instead of fluorine.

(3-Amino-5-methylphenyl)acetonitrile: Similar structure but with a methyl group instead of fluorine.

Uniqueness:

Fluorine Substitution: The presence of the fluorine atom at the 5-position imparts unique electronic properties to (3-Amino-5-fluorophenyl)acetonitrile, influencing its reactivity and interactions with biological targets.

Amino Group: The amino group at the 3-position provides a site for further functionalization and enhances the compound’s ability to form hydrogen bonds.

生物活性

(3-Amino-5-fluorophenyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, structure-activity relationships (SAR), and therapeutic applications.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where various electrophiles are reacted with 3-amino-5-fluorobenzyl halides. The compound can be synthesized from readily available starting materials using standard organic synthesis techniques.

Antiviral Properties

Recent studies have indicated that compounds related to this compound exhibit significant antiviral activity. For instance, derivatives containing the 1,3,4-thiadiazole ring showed promising results against Tobacco Mosaic Virus (TMV), with some compounds achieving inhibition rates around 50% at concentrations of 0.5 mg/mL . The structural modifications in these compounds enhance their biological efficacy.

Antimicrobial Activity

Compounds with similar structures have demonstrated antibacterial and antifungal properties. A study highlighted that fluorinated derivatives exhibited enhanced activity against various bacterial strains compared to their non-fluorinated counterparts, suggesting that the presence of fluorine atoms contributes positively to the antimicrobial potency .

Neuroprotective Effects

Research has also pointed towards neuroprotective effects associated with fluorinated aromatic compounds. For example, certain analogs have shown the ability to inhibit enzymes linked to neurodegenerative diseases, thereby suggesting potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the fluorine atom at the 5-position on the phenyl ring has been shown to enhance binding affinity and selectivity for specific biological targets, such as receptors involved in neurotransmission and inflammation pathways .

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Activity : A study evaluated several derivatives of this compound for their efficacy against viral infections. Compounds were tested for their ability to inhibit TMV, showing that modifications at the phenyl ring significantly impacted antiviral efficacy.

- Neuroprotective Studies : In vivo studies using rodent models demonstrated that certain fluorinated compounds could reduce neuroinflammation markers, suggesting potential therapeutic applications in neurodegenerative diseases.

常见问题

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of (3-Amino-5-fluorophenyl)acetonitrile?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyanation reactions. For example, starting from 3-nitro-5-fluorophenyl precursors, a reduction step (e.g., catalytic hydrogenation) can yield the amine intermediate, followed by cyanation via a Rosenmund-von Braun reaction or using potassium cyanide in the presence of a palladium catalyst. Structural analogs, such as 3,5-difluorophenylacetonitrile, have been synthesized via similar routes, emphasizing the importance of controlling reaction temperature (80–100°C) and solvent polarity (e.g., acetonitrile as a solvent) to optimize yields .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Due to its nitrile group and potential toxicity, strict safety measures are required:

- Storage : Store at 0–6°C in sealed, light-resistant containers under inert gas (e.g., nitrogen) to prevent degradation .

- PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (NIOSH-approved N95 masks) is recommended during prolonged handling .

- Ventilation : Conduct reactions in fume hoods with >12 air changes/hour to minimize inhalation exposure .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40 v/v) and UV detection at 254 nm for purity analysis .

- GC-FID : Optimize injector temperature (250°C) and carrier gas flow (He, 1.5 mL/min) to resolve volatile byproducts .

- NMR/FTIR : Confirm structural integrity via ¹⁹F NMR (δ ~ -110 ppm for aromatic fluorine) and CN stretch (~2250 cm⁻¹ in IR) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A two-level full factorial design can evaluate variables like temperature (70–120°C), catalyst loading (1–5 mol%), and solvent polarity (acetonitrile vs. DMF). Central composite designs with triplicate center points help quantify interaction effects (e.g., temperature × catalyst) and predict optimal yield. For example, a study on acetonitrile-based radiopharmaceuticals used this approach to resolve ethanol/acetonitrile retention times, demonstrating its applicability to nitrile synthesis .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from solvent composition or temperature variations. Systematic evaluation under controlled conditions is key:

- Phase Separation : Test solubility in acetonitrile-water mixtures with salts (e.g., KPF₆) to induce salting-out effects, as demonstrated in acetonitrile-aqueous systems .

- Temperature Gradients : Use differential scanning calorimetry (DSC) to map solubility vs. temperature (e.g., 283–333 K) .

- Validation : Cross-reference with IUPAC-NIST databases for acetonitrile-based systems to identify outliers .

Q. What strategies stabilize this compound under varying pH conditions?

- Methodological Answer :

- Buffered Solutions : Use phosphate buffer (pH 7.4) to minimize hydrolysis. Avoid alkaline conditions (pH >9), which accelerate nitrile degradation.

- Thermodynamic Analysis : Refer to proton affinity and bond dissociation energy data (e.g., C≡N bond stability at ~890 kJ/mol) to predict reactivity .

- Degradation Studies : Monitor stability via accelerated aging tests (40°C/75% RH) with LC-MS to identify breakdown products (e.g., carboxylic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。